Cyclooctylideneacetic acid
Description
Historical Context and Early Discoveries in Cyclic Carboxylic Acids
The study of carboxylic acids is a cornerstone of organic chemistry, with a history stretching back centuries. libretexts.org Some of the simplest carboxylic acids were isolated from natural sources long before their chemical structures were understood. britannica.com For instance, acetic acid has been known since antiquity in the form of vinegar, and the Sumerians used it as a preservative and detergent. libretexts.org The systematic study and naming of these compounds evolved over time, with common names often reflecting their biological origin, such as butyric acid from butter. britannica.com
The IUPAC (International Union of Pure and Applied Chemistry) system of nomenclature later provided a standardized method for naming these compounds based on their molecular structure. britannica.com For cyclic carboxylic acids, the name is formed by adding "carboxylic acid" to the name of the cycloalkane. fiveable.me The discovery and synthesis of a wide array of cyclic and acyclic carboxylic acids have been crucial for their application in various fields, from industrial processes to their role as building blocks in the synthesis of more complex molecules. libretexts.orgfiveable.me Carboxylic acids are widespread in nature, forming the basis of fatty acids, amino acids, and other critical metabolic products. britannica.com This extensive history laid the groundwork for the synthesis and investigation of more complex and specific structures like cyclooctylideneacetic acid.
Significance as a Chemical Analog in Structure-Activity Relationship Research
The concept of a structure-activity relationship (SAR) is fundamental to medicinal chemistry and posits that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org First introduced in the 19th century, SAR analysis allows chemists to identify which parts of a molecule are responsible for its biological effects and to modify its structure to enhance potency or other desired properties. wikipedia.org
This compound serves as a significant example of a chemical analog in SAR research. It has been extensively studied as a cyclic analog of Valproic Acid (VPA), a well-established anticonvulsant drug. mdpi.comresearchgate.net VPA has a simple chemical structure but is associated with certain side effects. acs.org This has prompted significant efforts to develop structural analogs that might offer improved properties. mdpi.comresearchgate.net
In comparative studies, this compound was identified as a particularly potent anticonvulsant. mdpi.comresearchgate.net Research involving a series of VPA analogs tested in mice with pentylenetetrazole-induced seizures found this compound to be the most potent compound, with an efficacy that exceeded VPA itself. mdpi.comnih.gov The study highlighted that the anticonvulsant potency of these analogs was highly correlated with molecular volume and lipophilicity, rather than specific shape parameters. researchgate.netnih.gov This suggests that its mechanism of action may be mediated by interactions with the plasma membrane rather than a specific receptor site. acs.orgnih.gov
Table 1: Comparative Anticonvulsant Activity
| Compound | Molecular Weight (g/mol) | ED₅₀ (mg/kg) | Potency Relative to VPA |
|---|---|---|---|
| Valproic Acid (VPA) | 144.21 | >122.8 | Baseline |
| This compound | 168.23 | 122.8 | More Potent. mdpi.com |
Current Research Landscape and Emerging Academic Interests
The current research interest in this compound and related cycloalkylideneacetic acids extends beyond their direct pharmacological properties. These compounds are also utilized as intermediates in synthetic organic chemistry. For instance, cycloalkylideneacetic acids, including analogs like cyclohexylideneacetic acid and cycloheptylideneacetic acid, have been synthesized and used as precursors in the creation of more complex molecules. nih.govresearchgate.net
One notable application is in the synthesis of novel shikonin (B1681659) derivatives. researchgate.net Shikonin and its derivatives are of interest for their potential biological activities. researchgate.net The synthesis process can involve the preparation of cycloalkylideneacetic acids through methods like the Horner-Wadsworth-Emmons reaction followed by hydrolysis, or condensation of a cycloketone with chloroacetic acid. nih.govresearchgate.net These acids are then used in esterification reactions to create new derivative compounds. researchgate.net This demonstrates the role of this compound and its structural relatives as versatile building blocks, enabling the exploration of new chemical entities with potentially valuable properties.
Theoretical Foundations for Investigating this compound Chemistry
Theoretical and computational chemistry provide powerful tools for understanding the properties and reactivity of molecules like this compound. scispace.com These methods allow researchers to model molecular structures, predict reaction outcomes, and elucidate mechanisms at an electronic level. rsc.org
Key theoretical approaches applicable to the study of carboxylic acids include:
Density Functional Theory (DFT): A widely used computational method that calculates the electronic structure of molecules to predict a variety of properties, including molecular energies and geometries. scispace.com
Ab Initio Quantum Mechanics: These methods solve the Schrödinger equation without empirical data, providing a fundamental understanding of molecular behavior. chronoshub.io
Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time, offering insights into conformational changes and interactions with other molecules, such as in a solvent or at a biological membrane. chronoshub.io
Quantitative Structure-Activity Relationship (QSAR) Modeling: This technique builds mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For analogs of VPA, QSAR studies have been used to correlate physicochemical properties like lipophilicity and molecular volume with anticonvulsant potency. acs.orgnih.gov
These theoretical foundations are crucial for rational drug design and for interpreting experimental results. For example, theoretical calculations can help explain why this compound exhibits higher potency than VPA by analyzing differences in their electronic properties, shape, and ability to interact with biological membranes. nih.govchemrxiv.org
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol. mdpi.com |
| IUPAC Name | 2-Cyclooctylideneacetic acid |
| CAS Number | 1903-23-7 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclooctylideneacetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h8H,1-7H2,(H,11,12) |
InChI Key |
WVFGIZMOVYPWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CC(=O)O)CCC1 |
Origin of Product |
United States |
Contemporary Synthetic Methodologies for Cyclooctylideneacetic Acid and Its Derivatives
Strategic Approaches to the Cyclooctylideneacetic Acid Core Synthesis
The construction of the this compound scaffold involves two primary challenges: the formation of the medium-sized eight-membered carbocycle and the stereocontrolled introduction of the exocyclic alkene and carboxylic acid functionalities.
Cyclization Reactions for Carbocyclic Ring Systems
The synthesis of the cyclooctane (B165968) ring, the carbocyclic core of the target molecule, is often challenging due to unfavorable entropy factors and transannular strain. researchgate.net Modern organic synthesis has developed several powerful methods to overcome these hurdles.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the construction of macrocycles, including eight-membered rings. researchgate.net This reaction typically involves an acyclic diene precursor that cyclizes in the presence of a ruthenium or molybdenum catalyst, such as a Grubbs' or Schrock catalyst. researchgate.net The strategic placement of the two alkene functionalities in the precursor chain dictates the structure of the resulting cyclooctene, which can then be hydrogenated to yield the saturated cyclooctane core.
Radical Cyclization: Radical cyclization presents another effective strategy. For instance, seven-membered lactones can undergo a selective samarium diiodide (SmI₂)–H₂O-promoted radical cyclization to form substituted cyclooctanols. researchgate.net This process proceeds through an exo-mode of cyclization, which is less common for the synthesis of cyclooctanes but offers a high degree of diastereoselectivity. researchgate.net
Transannular Cyclization: Certain substituted cyclooctane precursors, such as cyclooctane-1,5-dione, can undergo transannular cyclization reactions upon treatment with specific reagents like diamines to form complex bicyclic systems. rsc.orgrsc.org While not a direct route to a simple cyclooctane, these reactions highlight the inherent reactivity of the cyclooctane ring system that can be harnessed for complex syntheses.
Other notable strategies for constructing the cyclooctane ring include Nozaki–Hiyama–Kishi (NHK) cyclization, palladium-mediated cyclizations, and various rearrangement and cycloaddition reactions. beilstein-journals.org
Introduction and Modification of the Exocyclic Alkene and Carboxylic Acid Functionality
Once the cyclooctanone (B32682) precursor is obtained, the exocyclic double bond and acetic acid moiety are typically introduced via olefination reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most prominent methods for this transformation. pressbooks.pubconicet.gov.ar
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde. wikipedia.org For the synthesis of this compound esters, cyclooctanone is treated with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe). organic-chemistry.org The phosphonate carbanion is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently even with sterically hindered ketones. orgsyn.org The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The resulting ethyl cyclooctylideneacetate can then be hydrolyzed to the desired carboxylic acid.
Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide, generated by deprotonating a phosphonium (B103445) salt with a strong base, to convert a ketone into an alkene. pressbooks.publibretexts.org Reacting cyclooctanone with an appropriate ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, can also yield the cyclooctylideneacetate precursor. organic-chemistry.orgrsc.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed, avoiding isomeric mixtures that can arise from other elimination reactions. libretexts.org The formation of a very stable phosphine (B1218219) oxide byproduct is the driving force for the reaction. organic-chemistry.org
The table below summarizes the key features of these olefination reactions for synthesizing this compound precursors.
| Reaction | Key Reagent | Typical Base | Key Intermediate | Primary Product | Key Advantages |
|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester (e.g., Triethyl phosphonoacetate) | NaH, NaOMe | Phosphonate Carbanion | Ethyl Cyclooctylideneacetate | High nucleophilicity, reacts with hindered ketones, water-soluble byproduct. organic-chemistry.orgorgsyn.org |
| Wittig Reaction | Phosphonium Salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) | n-BuLi, NaNH₂ | Phosphorus Ylide | Ethyl Cyclooctylideneacetate | Fixed double bond location, versatile. pressbooks.publibretexts.org |
Diastereoselective and Enantioselective Synthetic Routes
Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial, particularly when substituents on the ring create chiral centers. Diastereoselective and enantioselective strategies aim to produce a single desired stereoisomer.
Diastereoselective Synthesis: Diastereoselectivity can be introduced during the cyclization or olefination steps. For example, radical cyclizations of lactones have been shown to proceed with high diastereoselectivity, controlled by the existing stereocenters in the acyclic precursor. researchgate.net In olefination reactions like the HWE, the choice of reaction conditions and reagents can influence the E/Z selectivity of the exocyclic double bond. wikipedia.org For substituted cyclooctanones, the approach of the nucleophilic ylide or phosphonate carbanion can be directed by existing stereocenters on the ring, leading to a preferred diastereomer. organic-chemistry.org
Enantioselective Synthesis: The synthesis of a single enantiomer from achiral starting materials requires the use of chiral catalysts or auxiliaries. libretexts.org This approach, known as enantioselective synthesis, is fundamental in modern medicinal chemistry. libretexts.orgscienceopen.com For instance, a chiral base could be used to generate the phosphonate carbanion in an HWE reaction, or a chiral catalyst could be employed to mediate the coupling, thereby inducing asymmetry and favoring the formation of one enantiomer. nih.gov While specific enantioselective syntheses for this compound are not widely reported in the provided context, general methods like Sharpless enantioselective epoxidation or other catalytic asymmetric reactions could be adapted to create chiral precursors for the cyclooctane ring, thereby establishing the desired absolute stereochemistry early in the synthetic sequence. libretexts.orgorganic-chemistry.org
Synthesis of this compound Analogues and Conformationally Restricted Derivatives
To explore structure-activity relationships and improve pharmacological profiles, analogues of this compound are synthesized. mdpi.com These modifications typically involve altering the cyclooctane ring or derivatizing the carboxylic acid group.
Modifications of the Cyclooctane Ring Structure
Modifying the eight-membered ring can involve introducing substituents or altering its conformational flexibility.
Substituted Analogues: The synthesis of analogues with substituents on the cyclooctane ring generally follows the same core synthetic pathway, starting from a correspondingly substituted cyclooctanone. These precursors can be accessed through various multi-step sequences or by functionalizing the cyclooctane ring itself.
Conformationally Restricted Derivatives: To enhance binding to a potential biological target, conformationally restricted analogues are designed. researchgate.net This is often achieved by introducing structural elements that limit the number of accessible conformations. For shikimic acid derivatives, for example, ring-closing metathesis has been used to create rigidified bicyclic structures that mimic a specific conformation of the natural ligand. rsc.org A similar strategy could be applied to this compound, for instance, by creating a bicyclic system that locks the cyclooctane ring into a particular chair or boat conformation. Such rigidification can pre-organize substituents for optimal interaction with a target. rsc.org
Derivatization at the Carboxylic Acid Moiety (e.g., esters, amides, anhydrides)
The carboxylic acid functional group is a common site for derivatization to modulate properties like solubility, stability, and cell permeability. nih.govthermofisher.com Standard chemical transformations are used to convert the carboxylic acid of this compound into a variety of functional groups. thermofisher.comscioninstruments.com
Esters: Esterification can be achieved through methods like the Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by reacting the acid with an alkyl halide in the presence of a base. researchgate.net
Amides: Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. thermofisher.comrsc.org Water-soluble carbodiimides like EDAC can also be used to directly couple the carboxylic acid with an amine in a one-pot procedure. thermofisher.com
Anhydrides: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent. Mixed anhydrides can also be formed.
The table below outlines common derivatization reactions for the carboxylic acid moiety.
| Derivative | General Reaction | Typical Reagents |
|---|---|---|
| Ester | Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) |
| Amide | Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) |
| Amide | Amidation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDAC) |
| Anhydride | Dehydration | Dehydrating Agent (e.g., P₂O₅) |
Synthesis of Bioisosteric Replacements
The replacement of a carboxylic acid with a bioisosteric group is a common strategy in drug discovery to address issues such as poor permeability, high plasma protein binding, and the potential for the formation of reactive acyl-glucuronide metabolites. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. baranlab.org These replacements can be broadly categorized into ionized and neutral groups. nih.govhyphadiscovery.com
Ionized bioisosteres for carboxylic acids aim to mimic the acidic functionality and include groups like tetrazoles, acyl sulfonamides, and isoxazolols. nih.gov These groups can offer advantages by altering interactions with target proteins and improving metabolic profiles. nih.gov For instance, tetrazoles may undergo N-glucuronidation or oxidative metabolism instead of forming potentially reactive acyl glucuronides. hyphadiscovery.com
Neutral bioisosteres represent an alternative strategy, relying on hydrogen bonding or cation-π interactions to engage with the target protein. nih.govhyphadiscovery.com This approach can be particularly beneficial for improving central nervous system distribution due to the lack of ionization at physiological pH. hyphadiscovery.com An example is the use of an arene to form a cation-π interaction with a key arginine residue in a binding site, which can supplant the need for a carboxylic acid pharmacophore. hyphadiscovery.com The synthesis of such bioisosteres often requires specialized strategies, such as the photochemical intramolecular [2+2] cycloaddition to create scaffolds like 2-oxabicyclo[2.1.1]hexanes, which serve as saturated bioisosteres for ortho-substituted phenyl rings. domainex.co.uk
| Category | Bioisostere | Key Rationale for Replacement |
|---|---|---|
| Ionized | Tetrazoles | Alters metabolic pathway (e.g., N-glucuronidation) hyphadiscovery.com |
| Acyl Sulfonamides | Mimics carboxylic acid functionality with potentially improved properties nih.gov | |
| Isoxazolols | Provides an acidic proton with a different chemical scaffold nih.gov | |
| Neutral | Hydrogen Bond Donors/Acceptors | Replicates key interactions with target proteins without an ionizable group nih.govhyphadiscovery.com |
| Groups capable of Cation-π interactions | Engages with cationic residues in the binding site nih.govhyphadiscovery.com |
Application of Advanced Organic Synthesis Techniques
Catalytic Transformations in this compound Synthesis (e.g., Meldrum's acid chemistry)
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and reactivity. researchgate.netwikipedia.org It serves as a valuable precursor in the synthesis of various compounds, including those with structures related to this compound. researchgate.netclockss.org
One key application of Meldrum's acid is in Knoevenagel condensation reactions. The active methylene (B1212753) group of Meldrum's acid readily reacts with ketones, such as cyclooctanone, to form an alkylidene derivative. This intermediate can then be hydrolyzed and decarboxylated to yield the corresponding carboxylic acid, in this case, this compound.
Catalytic transformations involving Meldrum's acid derivatives are also prominent. For instance, intramolecular Friedel-Crafts acylations of aromatics using Meldrum's acid derivatives can be catalyzed by metal trifluoromethanesulfonates under mild conditions. nih.gov This methodology allows for the synthesis of various cyclic ketones. nih.gov Furthermore, Meldrum's acid and its alkylidene derivatives have been employed in domino reactions, conjugate additions, and C-H functionalizations to construct complex molecular architectures. researchgate.net The thermal decomposition of Meldrum's acid to generate highly reactive ketenes provides another synthetic route for functionalization. researchgate.net
The general process for synthesizing a β-keto ester from an acyl Meldrum's acid involves refluxing the acyl Meldrum's acid in an alcohol like methanol (B129727) or ethanol. orgsyn.org For more sterically hindered alcohols, the reaction can be carried out in a solvent such as benzene. orgsyn.org
Photochemical and Electrochemical Synthetic Methods
Photochemical Synthesis: Photochemistry offers mild and selective methods for constructing complex molecular architectures. academie-sciences.fr The singlet-sensitized photoisomerization of cis-cyclooctenes is a direct route to the corresponding trans-cyclooctenes, which are valuable in bioorthogonal chemistry. nih.gov This method can be performed in a flow system where the trans-cyclooctene (B1233481) product is captured, allowing for larger-scale synthesis. nih.gov Photochemical reactions can also be used to generate reactive intermediates like aryl cations, which can then react with alkenoic acids to form lactones. academie-sciences.fr Recently, a rapid photochemical method for the cyclization of peptide derivatives bearing a thioacid and an alkene group has been developed to form thiolactones. chemistryviews.org
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative to traditional synthesis, often avoiding harsh reagents and conditions. cardiff.ac.uknih.gov These techniques utilize an electric current to drive oxidation and reduction reactions, enabling the formation of new chemical bonds. chim.it For example, the electrosynthesis of carboxylic anhydrides from carboxylic acids has been demonstrated without the need for dehydrating agents. d-nb.info This is achieved through a non-decarboxylative electrolysis process. d-nb.info Electrochemical methods have also been applied to the synthesis of various heterocyclic compounds and metal-organic frameworks. chim.itikm.org.my The conditions for electrosynthesis, such as the choice of electrodes, solvent, and electrolyte, can be fine-tuned to optimize the yield and selectivity of the desired product. chim.itikm.org.my
Automated Synthesis and High-Throughput Methodologies
Automated synthesis platforms have emerged as powerful tools to accelerate the discovery and optimization of chemical compounds. sigmaaldrich.com These systems can perform a wide range of chemical reactions with increased speed, reproducibility, and reduced human error. sigmaaldrich.comrsc.org Automated synthesizers often use pre-filled reagent cartridges for various reaction classes, such as amide formation, Suzuki coupling, and Boc protection/deprotection. sigmaaldrich.com
This technology is particularly valuable for creating libraries of compounds for high-throughput screening. For instance, Martin Burke and his team have developed an automated molecule maker capable of constructing complex organic molecules, including those with three-dimensional structures. acs.org This system utilizes sterically hindered N-methyliminodiacetic acid boronates to control reactivity through multiple coupling and deprotection steps. acs.org
Furthermore, machine learning algorithms are being integrated with automated synthesis to predict reaction outcomes and guide the design of new molecules. nih.gov This approach has been successfully applied to the synthesis of peptide nucleic acids (PNAs), where a machine learning model predicted synthesis efficiency with high accuracy. nih.gov Such integrated systems hold significant promise for accelerating the development of new derivatives of molecules like this compound by rapidly exploring a vast chemical space.
Mechanistic Elucidation of Reactions Involving Cyclooctylideneacetic Acid
Investigation of Reaction Pathways and Transient Intermediates
Understanding a chemical reaction begins with identifying the pathway it follows from reactants to products, a journey that often involves short-lived, high-energy species known as transient intermediates. In reactions involving cyclic ketones and their derivatives, such as cyclooctylideneacetic acid, these pathways can be complex. Theoretical studies on analogous cyclic ketones provide significant insight into potential reaction routes.
For instance, the oxidation of cyclic ketones can proceed through various pathways involving radical intermediates. mit.edu Ab initio calculations on cyclopentanone (B42830) oxidation, a related cyclic ketone, have shown that reactivity is dictated by several competing reactions, including intra-hydrogen migration, HO₂ elimination, cyclic ether formation, and β-scission. mit.edu The presence of the carbonyl group significantly influences these pathways; for example, it hinders hydrogen migration from the adjacent α' position while promoting other elimination reactions. mit.edu Similarly, in reactions like the addition of bromoform (B151600) to cyclohexanone (B45756), a key step is the formation of a dihaloepoxide intermediate, which then dictates the subsequent product distribution. researchgate.net The investigation of such reactions often considers competing mechanisms, such as the addition of a carbene versus the addition of a carbanion to the carbonyl group. researchgate.net
These analogous systems suggest that reactions of this compound likely involve a rich landscape of intermediates. The large, flexible cyclooctyl ring may also introduce unique stereochemical and conformational effects on the stability and reactivity of these intermediates.
Table 1: Potential Reaction Intermediates in Transformations of Cyclic Ketone Derivatives
| Intermediate Type | Formation Reaction | Subsequent Reactions | Reference |
| Dihaloepoxide | Addition of dihalocarbene to carbonyl | Ring-opening, rearrangement | researchgate.net |
| Hydroperoxy Alkyl Radical | O₂ addition to alkyl radical | Intra-H migration, HO₂ elimination, β-scission | mit.edu |
| Enol Peroxy Radical | From hydroperoxy alkyl radicals | Further oxidation pathways | mit.edu |
| 1,3-Dipole | Carbene interaction with ketone | Cycloaddition | researchgate.net |
Kinetic Studies of this compound Transformations
Kinetic studies, which measure the rates of chemical reactions, are a powerful tool for distinguishing between proposed mechanisms. rsc.org By determining the reaction order with respect to each reactant, catalyst, and intermediate, chemists can infer the composition of the rate-determining step. The rate of a reaction is quantified by the specific reaction rate constant (k), while the temperature dependence of this constant reveals the activation energy (Ea), which is the minimum energy required for the reaction to occur. zenodo.org
Modern techniques have streamlined the acquisition of kinetic data. Continuous Addition Kinetic Elucidation (CAKE) is an advanced method that allows for the determination of reactant and catalyst orders, the rate constant, and catalyst inhibition from a single experiment by continuously injecting a catalyst while monitoring the reaction's progress. rsc.org Applying such kinetic analyses to the transformations of this compound would provide invaluable data for validating proposed mechanistic pathways.
Table 2: Comparative Kinetic Data for Acid-Catalyzed Esterification of Acetic Acid
| Catalyst | Temperature (K) | Rate Constant, k x 10⁵ (s⁻¹) | Activation Energy, Ea (kJ/mol) | Reference |
| Hydrochloric Acid (HCl) | 308 | 7.9 | 49.3 | zenodo.org |
| Sulfuric Acid (H₂SO₄) | 308 | 3.5 | 58.6 | zenodo.org |
| Nitric Acid (HNO₃) | 308 | 2.9 | 63.4 | zenodo.org |
| Phosphotungstic Acid (H₃PW₁₂O₄₀) | 308 | 3.2 | 70.1 | zenodo.org |
Influence of Catalysis on Reaction Mechanisms and Selectivity
Acid catalysis is a common form of homogeneous catalysis, particularly relevant for reactions involving carboxylic acids like this compound. xaktly.com In a reaction such as ester hydrolysis, an acid catalyst (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. xaktly.com The proton is regenerated at the end of the reaction cycle, fulfilling its catalytic role. xaktly.com
Transition metals are also widely used as catalysts. libretexts.org The Suzuki-Miyaura reaction, which couples boronic acids with organic halides, is a cornerstone of organic synthesis catalyzed by palladium complexes. rsc.org Mechanistic elucidation of this reaction shows that the catalytic cycle involves several key steps, including the transmetalation of the organoboron compound to the palladium(II) complex. rsc.org The structure of the intermediates and the role of additives like bases (OH⁻) are critical in dictating the reaction pathway and efficiency. rsc.org The choice of catalyst can therefore be used to steer a reaction toward a desired product, enhancing selectivity.
Solvent Effects on Reaction Dynamics and Equilibria
The solvent in which a reaction is conducted is not merely an inert medium but can play a crucial role in the reaction's kinetics and thermodynamics. rsc.org Solvent effects can alter reaction rates, change product selectivity, and even open up entirely new reaction pathways. rsc.org These influences arise from several factors, including the differential stabilization of reactants, transition states, and products, as well as direct participation of solvent molecules in the reaction. rsc.orgmdpi.com
The polarity of the solvent is a key parameter. For instance, the Menshutkin reaction, an Sₙ2 reaction between uncharged reactants, shows a significant increase in reaction rate with increasing solvent polarity. mdpi.comarxiv.org This is because the transition state is more polar than the reactants, and polar solvents stabilize this charged-separated state, thereby lowering the activation energy barrier. arxiv.org In contrast, for some reactions, increasing solvent polarity can decrease the yield. mdpi.com
Computational studies on the Menshutkin reaction have quantified these effects, showing a progressive reduction in the reaction barrier when moving from the gas phase to polar solvents like acetonitrile, methanol (B129727), and water. arxiv.org These findings highlight the necessity of considering the solvent environment when investigating the mechanism of reactions involving this compound, as its solubility and the stability of any charged intermediates will be highly dependent on the chosen solvent.
Table 3: Solvent Influence on Reaction Barriers and Yields
| Reaction | Solvent | Dielectric Constant (ε) | Activation Barrier (kcal/mol) | Yield (%) | Reference |
| Pyr + MeBr | Cyclohexane | 2.0 | 28.1 | - | arxiv.org |
| Pyr + MeBr | Acetonitrile | 37.5 | 23.2 | - | arxiv.org |
| Heterocycle Functionalization | Toluene | 2.4 | - | 80 | mdpi.com |
| Heterocycle Functionalization | Chloroform | 4.8 | - | 70 | mdpi.com |
| Heterocycle Functionalization | Dichloroethane | 10.4 | - | 48 | mdpi.com |
| Heterocycle Functionalization | Acetonitrile | 37.5 | - | 0 | mdpi.com |
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experiments alone, such as the precise structures of transition states and fleeting intermediates. nih.govrsc.org These methods are grounded in quantum mechanics and can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
A central concept is transition state theory, which relates the rate of a reaction to the energy of the highest point on the reaction pathway—the transition state. Computational methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to locate these stationary points on the potential energy surface. researchgate.net For example, a computational study on the reaction of cyclohexanone with bromoform used both HF/6-311++G** and MP2/6-311+G* levels of theory to investigate two competing mechanistic pathways, revealing that both were possible but had significantly different activation energies. researchgate.net
To improve accuracy, these models must often account for the surrounding environment. Solvation effects can be included using continuum models like the Polarizable Continuum Model (PCM). researchgate.net For larger systems like enzymes or reactions in complex media, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed, where the reactive core is treated with high-level QM methods and the surrounding environment with more computationally efficient MM force fields. nih.gov The development of new computational strategies, such as data-driven approaches using sparse identification, promises to further automate the discovery of reaction mechanisms from limited experimental data. chemrxiv.org
Table 4: Overview of Computational Methods for Mechanism Prediction
| Method | Description | Application | Reference |
| Density Functional Theory (DFT) | A quantum mechanical method that models electron correlation via a functional of the electron density. Popular functionals include B3LYP. | Calculating structures and energies of reactants, products, intermediates, and transition states. | nih.gov |
| Ab initio Methods (e.g., HF, MP2) | Methods based on first principles of quantum mechanics without empirical parameters. | Investigating reaction pathways and activation energies. researchgate.net | researchgate.net |
| QM/MM | A hybrid method combining high-accuracy Quantum Mechanics for the reactive center with classical Molecular Mechanics for the environment. | Modeling reactions in large, complex systems like enzymes or solutions. | nih.gov |
| Continuum Solvation Models (e.g., CPCM) | Models the solvent as a continuous medium with a specific dielectric constant to account for bulk solvent effects. | Studying solvent effects on reaction energies and pathways. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Investigating reaction dynamics and solvent organization. | arxiv.orgnih.gov |
Advanced Spectroscopic and Chromatographic Characterization of Cyclooctylideneacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Cyclooctylideneacetic acid. Through various NMR experiments, the chemical environment of each carbon and hydrogen atom can be mapped.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would reveal correlations between the vinyl proton and the adjacent protons on the cyclooctyl ring, as well as couplings between the various methylene (B1212753) protons within the eight-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.edu This is crucial for assigning the specific ¹³C chemical shift to its corresponding proton. columbia.edu For instance, the signal for the vinylic proton would show a cross-peak with the signal for the vinylic carbon, and each set of methylene protons in the cyclooctyl ring would correlate with their respective carbon atoms. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the other sp² carbon of the double bond) and for piecing together the molecular skeleton. sdsu.edu For example, the protons on the carbons adjacent to the exocyclic double bond would show correlations to the sp² carbons, and the vinyl proton would show a correlation to the carbonyl carbon of the carboxylic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 | Protons on C2' |
| Vinylic Proton (=CH) | 5.5 - 6.0 | 115 - 125 | C1, C2', C6' |
| Allylic Protons (-CH₂-) | 2.2 - 2.8 | 30 - 40 | C1, C2, C3' |
| Cyclooctyl Protons (-CH₂-) | 1.2 - 1.8 | 25 - 35 | Adjacent ring carbons |
| Carbonyl Carbon (C=O) | - | 170 - 180 | Vinylic proton, Protons on C2' |
| Vinylic Carbon (=C<) | - | 150 - 160 | Vinylic proton, Protons on C2', C6' |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.
Solid-State NMR Applications for Polymorph and Conformational Analysis
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) can offer unique insights into the molecule's structure in the solid phase. mdpi.com This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing the specific conformation (three-dimensional arrangement) adopted by the molecule in a crystal lattice. nih.gov
For this compound, ssNMR could be used to:
Identify Different Polymorphs: Different crystal packing arrangements would lead to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra, allowing for the identification and characterization of different polymorphs. nih.gov
Analyze Molecular Conformation: The conformation of the flexible cyclooctyl ring can be investigated. ssNMR can distinguish between different conformations (e.g., boat-chair, crown) that may be "frozen" in the solid state.
Study Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictates the packing in the crystal. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to the third or fourth decimal place). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.netspectralworks.com For this compound (C₁₀H₁₆O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized or isolated compound. nist.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. nationalmaglab.orgnih.gov
For this compound, a typical fragmentation pathway in MS/MS would likely involve:
Loss of Water (H₂O): A common fragmentation for carboxylic acids.
Loss of CO₂: Decarboxylation is another characteristic fragmentation of carboxylic acids.
Cleavage of the Cyclooctyl Ring: The eight-membered ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.
By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed.
Table 2: Potential Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |
| 168.1150 [M]⁺ | [M - H₂O]⁺ | H₂O | Loss of a water molecule |
| 168.1150 [M]⁺ | [M - COOH]⁺ | COOH | Loss of the carboxylic acid group |
| 168.1150 [M]⁺ | [M - C₄H₈]⁺ | C₄H₈ | Cleavage of the cyclooctyl ring |
Note: The exact fragmentation pattern depends on the ionization method and collision energy used.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com They are excellent for identifying the functional groups present in a compound. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com It is particularly sensitive to polar bonds. photothermal.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light. photothermal.com It is sensitive to vibrations that cause a change in the polarizability of a molecule and is often better for symmetric, non-polar bonds. photothermal.comspectroscopyonline.com
For this compound, these techniques would confirm the presence of its key functional groups.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) | IR |
| Alkyl C-H | C-H stretch | 2850-2960 | IR, Raman |
| Carbonyl (C=O) | C=O stretch | 1700-1725 | IR (strong), Raman (weak) |
| Alkene (C=C) | C=C stretch | 1640-1680 | IR (medium), Raman (strong) |
| Alkene (=C-H) | =C-H stretch | 3010-3095 | IR, Raman |
The broad O-H stretch in the IR spectrum is a classic indicator of a hydrogen-bonded carboxylic acid. researchgate.net The strong C=O stretch is also a definitive feature. researchgate.net Conversely, the C=C double bond stretch, which might be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum, demonstrating the complementary nature of the two techniques. mdpi.comresearchgate.net
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. ceitec.czfzu.cz For this compound, both single crystal and powder X-ray diffraction techniques offer invaluable structural information.
Single Crystal X-ray Diffraction (SC-XRD) analysis provides the most accurate and detailed information about the molecular structure, including bond lengths, bond angles, and crystal packing. uhu-ciqso.esyoutube.com To perform this analysis, a suitable single crystal of this compound, ideally at least 0.02 mm in size, is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. ceitec.czfzu.cz
While specific crystallographic data for this compound is not widely published, a hypothetical dataset for a monoclinic crystal system is presented in Table 1 for illustrative purposes. Such data would be obtained from the refinement of the crystal structure solution.
Table 1: Illustrative Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₀H₁₆O₂ |
| Formula Weight | 168.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 8.450 |
| c (Å) | 12.330 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1017.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.098 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to obtain a characteristic "fingerprint" of a crystalline solid. americanpharmaceuticalreview.commalvernpanalytical.com It is particularly useful for phase identification, assessing sample purity, and studying polymorphism. units.it A polycrystalline sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). americanpharmaceuticalreview.com The resulting diffractogram for a pure sample of this compound would show a unique set of peaks corresponding to the various crystal lattice planes. By comparing the experimental pattern with a calculated pattern from single-crystal data or a reference database, the identity and purity of the bulk sample can be confirmed. units.itnih.gov
Advanced Chromatographic Separations for Purity and Isomer Resolution
Chromatographic techniques are essential for assessing the purity of this compound and for resolving its stereoisomers.
Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the optical purity, is critical in many applications. heraldopenaccess.us Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most common method for this purpose. nih.govmdpi.com
This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com The choice of CSP and mobile phase is critical for achieving baseline separation. For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC.
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org Table 2 presents a hypothetical example of a chiral HPLC method for the enantiomeric analysis of this compound.
Table 2: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The data in this table is for illustrative purposes to demonstrate a typical chiral separation method.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both separation and structural identification in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Since carboxylic acids have low volatility, derivatization is typically required prior to GC analysis. scioninstruments.comresearch-solution.com this compound can be converted into a more volatile ester (e.g., methyl ester) or a silyl (B83357) derivative (e.g., trimethylsilyl (B98337) ester). scioninstruments.comjfda-online.com The derivatized compound is then separated on a GC column and detected by a mass spectrometer, which provides a mass spectrum that can be used for structural confirmation based on its fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. ekb.eg This technique is well-suited for the analysis of this compound without the need for derivatization. sciex.comsigmaaldrich.com Reversed-phase HPLC can be used to separate the acid from impurities, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids, yielding the deprotonated molecule [M-H]⁻, which confirms the molecular weight. Tandem MS (MS/MS) can be used to obtain structural information through fragmentation. thermofisher.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links an HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural information on separated components. numberanalytics.commdpi.com This is particularly valuable for identifying unknown impurities or isomers without the need for prior isolation. wisdomlib.org After separation on an LC column, the peak of interest can be directed to the NMR flow cell for analysis. While less sensitive than MS, NMR provides unambiguous structure elucidation. mdpi.com The use of LC-SPE-NMR, where peaks are trapped on a solid-phase extraction cartridge before being eluted with a deuterated solvent into the NMR, can enhance sensitivity and overcome issues with protonated mobile phases. nih.gov
Computational and Theoretical Chemistry of Cyclooctylideneacetic Acid
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. rsc.org For cyclooctylideneacetic acid, these methods reveal details about its electronic makeup and reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to model chemical systems. wikipedia.org DFT calculations, often using specific basis sets like 6-31G(d) or B3LYP/6-31+G**, are employed to determine the optimized geometry and electronic properties of molecules like this compound. researchgate.netnih.govjmchemsci.com These calculations can help in understanding the molecule's stability and reactivity. For instance, DFT can be used to model transition states and intermediates in chemical reactions. In the context of structure-activity relationship studies, quantum chemical descriptors derived from DFT calculations are instrumental. researchgate.net
| Computational Method | Basis Set | Application |
| Density Functional Theory (DFT) | 6-31G(d) | Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net |
| DFT | B3LYP/6-31+G | Calculation of molecular properties for QSAR. researchgate.net |
| DFT | B3LYP/6-311++G(6d,10f) | Analysis of conformational and electronic characteristics. researchgate.net |
Analysis of Molecular Orbitals, Electron Density, and Electrostatic Potentials
The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. libretexts.orgorganicchemistrytutor.comopentextbc.caunizin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The distribution of electron density and the molecular electrostatic potential (MEP) map provide a visual representation of the charge distribution across the molecule. nih.gov These maps help in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov For instance, the MEP can highlight regions of negative potential, often associated with lone pairs of electrons on oxygen atoms, and regions of positive potential, typically around hydrogen atoms.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.
Conformational Analysis and Energy Landscapes
This compound, with its flexible cyclooctyl ring, can exist in various conformations. maricopa.edu Conformational analysis aims to identify the stable arrangements of the atoms in space and the energy barriers between them. maricopa.eduresearchgate.net By mapping the potential energy surface, researchers can identify the lowest energy (most stable) conformations. maricopa.edu This analysis is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov Techniques like all-atom explicit solvent molecular dynamics (MD) simulations can be used to model the conformation and dynamics of molecules in different environments. nih.gov
Investigation of Intermolecular Interactions and Aggregation Behavior
Understanding how this compound molecules interact with each other and with other molecules is key to predicting their behavior in solution and biological systems. Molecular dynamics simulations can be used to study these intermolecular interactions, including hydrogen bonding and van der Waals forces. mdpi.com These simulations can reveal tendencies for aggregation and provide insights into the formation of dimers or larger clusters. The study of these interactions is important for understanding the molecule's solubility, crystal packing, and potential to bind to biological targets.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netturkjps.orgresearchgate.netnih.gov These methods are widely used in drug design to predict the activity of new compounds and to optimize lead structures. nih.govmdpi.com
For compounds like this compound, QSAR studies can correlate various molecular descriptors with their observed biological effects. These descriptors can be derived from experimental data or calculated using computational methods. Quantum chemical descriptors, such as those obtained from DFT calculations, have been shown to be particularly useful in developing robust QSAR models. researchgate.net For example, a QSAR study on valproic acid and its derivatives, which includes this compound, found that potency was highly correlated with volume and lipophilicity, suggesting a role for the plasma membrane in its anticonvulsant effect. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information can guide the design of new analogs with improved potency.
| QSAR Term | Description |
| Descriptor | A numerical value that represents a specific property of a molecule (e.g., molecular weight, logP, electronic properties). researchgate.net |
| 2D-QSAR | Relates biological activity to 2D structural features and physicochemical properties. turkjps.org |
| 3D-QSAR | Relates biological activity to the 3D properties of molecules, such as shape and electrostatic fields. researchgate.netturkjps.org |
| Training Set | A set of molecules with known activities used to build the QSAR model. nih.gov |
| Test Set | An independent set of molecules used to validate the predictive power of the QSAR model. nih.gov |
Development of Predictive Models for Biological Activity in Non-Clinical Contexts
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, such models are primarily focused on its recognized anticonvulsant properties. researchgate.netmdpi.com Studies have identified it as a potent anticonvulsant, with a potency that surpasses that of the well-known antiepileptic drug Valproic Acid (VPA). researchgate.netmdpi.comresearchgate.net
The development of a predictive QSAR model for the anticonvulsant activity of this compound and its analogs involves a systematic process. Initially, a dataset of compounds with varying structures and corresponding measured biological activities (e.g., ED₅₀ values from in vivo seizure models) is compiled. nih.govconicet.gov.ar Using specialized software, various molecular descriptors are calculated for each compound in the dataset. researchgate.net A mathematical equation is then generated to form a model that links these descriptors to the biological activity. nih.gov
Research indicates that the anticonvulsant potency of this compound is strongly correlated with specific physicochemical properties rather than precise interactions with a specific receptor site. researchgate.netresearchgate.net This suggests that a predictive model for its activity would likely be based on descriptors related to the compound's bulk and transport characteristics, implicating a mechanism of action potentially mediated by the plasma membrane. researchgate.net These models are crucial for predicting the activity of novel, unsynthesized derivatives, thereby streamlining the discovery of new potential anticonvulsant agents. nih.gov
Molecular Descriptor Development and Selection (e.g., steric, electronic, topological, lipophilicity)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. semanticscholar.org The calculation and selection of appropriate descriptors are foundational to building reliable QSAR models. For a compound like this compound, a wide array of descriptors would be calculated using software like Dragon, PaDEL, or mordred to capture its structural information comprehensively. github.comyapcwsoft.comtalete.mi.it
These descriptors fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and McGowan volume. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment, polarizability, and partial charges on atoms. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching, such as the Balaban J index and Chi indices. nih.gov
Lipophilicity Descriptors: These quantify the molecule's hydrophobicity, most commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). researchgate.net
| Descriptor Category | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Steric | Molecular Volume | Highly correlated with anticonvulsant potency. researchgate.netresearchgate.net |
| Lipophilicity | LogP | Highly correlated with anticonvulsant potency. researchgate.netresearchgate.net |
| Electronic | Polarizability | Contributes to understanding intermolecular interactions. researchgate.net |
| Topological | Wiener Index | Quantifies molecular branching and compactness. |
| Constitutional | Molecular Weight | A fundamental descriptor for any chemical compound. |
Chemometric and Statistical Validation of QSAR Models
A QSAR model is only useful if it is statistically robust and has predictive power. nih.gov Therefore, rigorous validation using various chemometric and statistical methods is essential. researchgate.net For a QSAR model developed for this compound, validation would confirm that the correlation between descriptors (like volume and lipophilicity) and anticonvulsant activity is not due to chance. nih.gov
Validation is typically performed through internal and external methods:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of that omitted compound. nih.gov The resulting cross-validated correlation coefficient (q²) is a key metric of the model's robustness. nih.gov
External Validation: The initial dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive power on "unseen" compounds). nih.gov The predictive ability is assessed by the correlation coefficient (R²) between the predicted and actual activities for the test set. nih.gov
A high correlation coefficient (r > 0.85) has been reported for the relationship between potency and descriptors for this compound, indicating a strong statistical relationship. researchgate.netresearchgate.net A comprehensive validation would also include other statistical metrics to ensure the model's reliability.
| Statistical Parameter | Description | Acceptable Value for a Predictive Model |
|---|---|---|
| Correlation Coefficient (R²) | Measures the goodness of fit for the training set. | > 0.6 nih.gov |
| Cross-validated R² (q²) | Measures the robustness and internal predictive ability of the model. | > 0.5 nih.gov |
| External R² (Pred_R²) | Measures the predictive ability on an external test set. | > 0.6 nih.gov |
| Fischer's F-test (F) | Assesses the statistical significance of the model. | High value researchgate.net |
| Standard Error of Estimation (SEE) | Measures the absolute error of the predictions. | Low value researchgate.net |
Virtual Screening and Computational Drug Repurposing Methodologies
Virtual screening and computational drug repurposing are powerful techniques used to identify new potential uses for existing compounds or to discover new active molecules from large chemical databases. nih.govnih.gov While specific studies repurposing this compound are not prominent, the methodologies provide a clear framework for how this could be achieved.
Virtual Screening (VS) can be performed in two main ways:
Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule, like this compound, as a template. A pharmacophore model, which defines the essential steric and electronic features required for activity, would be created based on its structure. This model would then be used to search large databases (e.g., ZINC, ChEMBL) for other molecules that match these features. researchgate.net
Structure-Based Virtual Screening (SBVS): If a biological target for this compound were identified, SBVS could be used. This involves computationally "docking" the 3D structure of this compound and other library compounds into the binding site of the target protein. frontiersin.org The compounds are then ranked based on their predicted binding affinity, identifying potential new hits. nih.govresearchgate.net
Computational Drug Repurposing leverages these screening methods to find new indications for known drugs or compounds. labshare.cn Given its established anticonvulsant profile and proposed membrane-mediated mechanism, this compound could be computationally screened against a panel of targets associated with other neurological disorders or conditions involving membrane disruption to explore potential new therapeutic applications. nih.gov
Computational Tools for Prediction of Chemical Reactivity and Selectivity
Computational tools based on quantum mechanics, particularly Density Functional Theory (DFT), are used to predict the intrinsic chemical reactivity and selectivity of molecules. nih.govrsc.org For this compound, DFT calculations can provide deep insights into its electronic structure, which governs its chemical behavior. Such calculations are performed using software packages like Gaussian, ORCA, or ADF.
Key properties predicted using these tools include:
Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxylic acid group would be identified as a primary site for nucleophilic attack and hydrogen bonding. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will behave in chemical reactions. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. semanticscholar.org
Acid Dissociation Constant (pKa): The pKa is a critical property for any acidic compound. Computational methods can predict the pKa by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. mdpi.comnih.govjstar-research.com This is particularly important for understanding the compound's charge state under physiological conditions.
Reaction Pathways and Activation Energies: DFT can be used to model potential reaction pathways, such as esterification or amidation at the carboxylic acid group. By calculating the activation energies for these pathways, the selectivity and feasibility of different reactions can be predicted. nih.gov
| Predicted Property | Computational Method | Insight Provided for this compound |
|---|---|---|
| pKa | DFT with a continuum solvation model (e.g., SMD, PCM) | Predicts the ionization state of the carboxylic acid group at physiological pH. mdpi.comnih.gov |
| Reactive Sites | Molecular Electrostatic Potential (MEP) Analysis | Identifies the oxygen atoms of the carboxyl group as nucleophilic centers. mdpi.com |
| Kinetic Stability | HOMO-LUMO Energy Gap Calculation | Provides a measure of the molecule's overall chemical reactivity. semanticscholar.org |
| Reaction Selectivity | Calculation of Activation Barriers for competing pathways | Predicts whether reactions will occur preferentially at certain sites. nih.gov |
Non Clinical Biological Investigations and Structure Activity Relationship Studies of Cyclooctylideneacetic Acid Analogues
In Vitro Mechanistic Studies in Diverse Biological Systems
Cellular Uptake and Transport Mechanisms (e.g., carrier protein interactions)
The cellular uptake of cyclooctylideneacetic acid and its analogues is influenced by their physicochemical properties. While structurally related to valproic acid (VPA), which is known to require carrier proteins for cellular uptake due to its ionization at physiological pH, the specific transport mechanisms for this compound have not been fully elucidated. nih.gov VPA itself has a pKa of 4.8, leading to 99.8% ionization and necessitating carrier-mediated transport despite its lipophilicity. nih.gov
Acyl carrier proteins (ACPs) are crucial in transporting substrates for various biosynthetic pathways, including fatty acids. acs.orgnih.gov These proteins recognize and interact with a wide variety of enzymes in a substrate-dependent manner. nih.gov The structural flexibility of ACPs is thought to be important for this recognition and transport. nih.govrcsb.org While direct evidence of this compound interacting with specific carrier proteins like ACPs is not yet established, the general role of these proteins in shuttling similar molecules suggests a potential area for future investigation. acs.orgnih.gov The interaction between carrier proteins and their substrates is complex, often involving electrostatic interactions and conformational changes in both the protein and the substrate. nih.gov
Interactions with Biological Membranes and Lipid Bilayers
The anticonvulsant activity of this compound and its analogues is thought to be mediated through interactions with the plasma membrane rather than binding to a specific receptor site. researchgate.net This hypothesis is supported by the strong correlation between the anticonvulsant potency of these compounds and their volume and lipophilicity. researchgate.net
Biological membranes are complex structures, primarily composed of a lipid bilayer with embedded proteins, and they control the passage of substances into and out of the cell. uib.nooregonstate.education The interaction of drug molecules with these membranes can be a critical step for their therapeutic action. uib.no Studies on other cyclic molecules, such as cyclotides, have shown that they can bind to and insert into lipid bilayers, causing disruption. nih.govnih.gov These interactions are often driven by hydrophobic forces and specific interactions with lipid headgroups. nih.gov The presence of certain lipids, like cholesterol, can modulate the structure and fluidity of the membrane, which in turn can influence the interaction with drug molecules. rsc.org The way amphipathic molecules interact with lipid domains within the membrane can also be a significant factor. mdpi.com While the precise nature of the interaction between this compound and lipid bilayers is still under investigation, the available evidence points towards a mechanism that involves perturbation of the membrane structure. researchgate.net
Enzymatic Biotransformation Pathways and Metabolite Identification in Non-Human Biological Systems
The biotransformation of xenobiotics, including drugs like this compound, is a critical process that determines their therapeutic efficacy and potential toxicity. In vitro models are extensively used to study these metabolic pathways in non-human biological systems. fda.govresearchgate.net These models, which include liver microsomes, hepatocytes, and liver slices, allow for the identification of metabolic routes and the characterization of resulting metabolites. fda.govresearchgate.net
The primary goal of these studies is to understand how the parent compound is modified by enzymes, primarily from the cytochrome P450 superfamily. researchgate.netnih.gov The identification of metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). europa.eunih.gov This allows for the structural elucidation of the metabolites formed. nih.gov For instance, studies on the related compound valproic acid have identified several metabolites, some of which possess pharmacological or toxicological activity. nih.gov While specific data on the enzymatic biotransformation of this compound in non-human systems is not detailed in the provided results, the established methodologies for metabolite identification provide a clear framework for how such studies would be conducted. fda.govresearchgate.neteuropa.eunih.gov
Modulation of Specific Molecular Targets in Cell-Based Assays (e.g., ion channels, enzyme inhibition, receptor binding)
Research suggests that the anticonvulsant effect of this compound is not due to interaction with a specific receptor. researchgate.net Instead, its mechanism is more closely linked to its physical properties and interactions with the cell membrane. researchgate.net
However, related compounds and other antiepileptic drugs are known to modulate the activity of various molecular targets, including ion channels and enzymes. researchgate.net Ion channels, such as sodium, potassium, and calcium channels, are crucial for regulating neuronal excitability, and their modulation can have significant effects on seizure activity. mdpi.comaps.orguniba.it For example, some antiepileptic drugs act by inhibiting voltage-gated sodium channels or enhancing the activity of GABAergic systems. mdpi.com Acid-sensing ion channels (ASICs) are another class of channels that can be modulated by changes in pH and are involved in sensory signaling. nih.gov
Enzyme inhibition is another mechanism through which drugs can exert their effects. worthington-biochem.commedicoapps.orglibretexts.org For example, some compounds inhibit enzymes involved in the breakdown of neurotransmitters, thereby increasing their concentration in the synapse. medicoapps.org Studies on compounds structurally similar to this compound could explore potential inhibitory effects on enzymes like cyclooxygenase (COX). nih.gov
While direct evidence for this compound modulating specific molecular targets is limited, the known mechanisms of other anticonvulsants provide a basis for future investigations in cell-based assays.
In Vivo Pharmacological Proof-of-Concept Studies in Animal Models
Preclinical Models for Investigating Neurological Activity (e.g., chemoconvulsant or electroshock models in rodents)
Preclinical animal models are essential for evaluating the potential therapeutic efficacy of new compounds for neurological disorders. ijbs.comnih.govmdpi.com For anticonvulsant activity, the most commonly used models in rodents are the maximal electroshock (MES) test and chemoconvulsant-induced seizure models. nih.govuc.pt
The MES test is used to assess a compound's ability to prevent the spread of seizures. uc.pt In a study comparing 17 analogues of valproic acid, this compound was identified as the most potent anticonvulsant in the pentylenetetrazole (PTZ)-induced seizure model in mice, surpassing the potency of VPA. nih.govmdpi.com
Chemoconvulsant models, such as those using pentylenetetrazole (PTZ) or kainic acid, are employed to induce seizures and evaluate the protective effects of test compounds. researchgate.netnih.govnih.govnih.gov Kainic acid, an analogue of L-glutamate, is known to induce seizures by causing neuronal depolarization, particularly in the hippocampus. nih.govnih.gov this compound demonstrated significant anticonvulsant effects in the PTZ-induced seizure model. nih.govmdpi.com
The table below summarizes the anticonvulsant activity of this compound in a preclinical model.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| This compound | Mice | PTZ-induced seizure | 122.8 | mdpi.com |
| Valproic Acid | Mice | PTZ-induced seizure | >122.8 | mdpi.com |
Comparative Pharmacological Profiling with Reference Compounds in Animal Studies
In non-clinical animal studies, this compound has demonstrated a notable pharmacological profile, particularly when compared to the established anticonvulsant, Valproic acid (VPA). Research involving a subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice identified this compound as the most potent anticonvulsant among seventeen VPA-related cyclic and acyclic analogues evaluated. nih.govmdpi.com Its potency was found to markedly exceed that of VPA, with an ED₅₀ (the dose effective in 50% of the population) of 122.8 mg/kg, which is lower than that of VPA. nih.govmdpi.com Furthermore, at this effective dose, the compound induced only modest or significantly reduced levels of sedation in the treated mice, a favorable characteristic in preclinical anticonvulsant screening. nih.govmdpi.com
The anticonvulsant activity of this compound is part of a broader investigation into VPA analogues aimed at improving potency and reducing adverse effects. nih.gov For context, other VPA analogues have shown varied profiles. For instance, 4-ene-VPA, a metabolite of VPA, exhibits anticonvulsant potency similar to the parent compound. mdpi.com Amide derivatives of VPA have also been developed and have shown particular value as potential follow-up compounds with improved in-vivo performance compared to VPA. researchgate.net Studies on further branched-chain analogues of VPA have shown that these modifications can maintain anticonvulsant effects. nih.govresearchgate.net This comparative profiling in animal models is crucial for identifying lead compounds with potentially superior therapeutic windows. uu.nl
Table 1: Comparative Anticonvulsant Potency in a Mouse scPTZ Seizure Model
| Compound | ED₅₀ (mg/kg) | Sedative Effect at ED₅₀ | Reference |
|---|---|---|---|
| This compound | 122.8 | Modest / Significantly Reduced | mdpi.com |
| Valproic acid (VPA) | >122.8 | Noted | mdpi.com |
Investigation of Biological Targets and Pathways in Animal Tissues
Investigations into the mechanism of action for this compound and related unsaturated analogues of VPA in animal models suggest a departure from a specific, high-affinity receptor-mediated pathway. nih.gov Studies have indicated that the anticonvulsant effect is more likely mediated through interactions with the plasma membrane. nih.gov This hypothesis is supported by the strong correlation between the compound's potency and its physicochemical properties like volume and lipophilicity, rather than specific molecular shape parameters, which argues against the existence of a specific receptor site. nih.gov
For the parent compound, VPA, the anticonvulsant properties are linked to its influence on the brain's concentrations of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. nih.govmedworksmedia.comwikipedia.org VPA is understood to indirectly inhibit GABA degradation by affecting enzymes such as GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH). nih.govwikipedia.org It may also potentiate postsynaptic inhibitory responses at the GABA-receptor. nih.gov More recently, VPA has been identified as a histone deacetylase (HDAC) inhibitor, a mechanism that expands its potential therapeutic applications. nih.govwikipedia.org
While the direct molecular targets of this compound in animal tissues are not definitively elucidated, the research points towards a mechanism involving broad physicochemical interactions with cell membranes, potentially influencing ion channels or membrane-bound enzymes, rather than a single protein target. nih.gov This contrasts with the more defined, albeit multiple, mechanisms associated with VPA, such as GABAergic modulation and HDAC inhibition. nih.govwikipedia.org
Structure-Activity Relationship (SAR) Derivations in Non-Clinical Contexts
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug design by analyzing how a molecule's chemical structure influences its biological activity. studysmarter.co.uk For this compound and its analogues, SAR analyses have provided critical insights into the molecular features governing their anticonvulsant effects.
Impact of Cyclooctane (B165968) Ring Stereochemistry and Substituent Variations on Biological Interactions
The structure of the cycloalkane ring is a key determinant of biological activity. fiveable.me Cyclooctane itself can adopt several conformations, including boat-chair, crown, and twist-chair forms. researchgate.net The incorporation of a cyclooctylidene group into the acetic acid structure introduces significant steric bulk.
Role of the Carboxylic Acid Moiety and its Derivatives in Non-Clinical Biological Activity
The carboxylic acid group is a critical pharmacophore for VPA and its analogues, including this compound. nih.gov It is proposed to control the anticonvulsant behavior by providing an initial electrostatic interaction between the drug molecule and its biological target. nih.govacs.org At physiological pH, this moiety is ionized, which enhances water solubility and allows it to engage in strong electrostatic interactions like hydrogen bonds. nih.gov
However, the presence of a carboxylic acid can also present pharmacokinetic challenges. biologists.com To address this, various derivatives have been explored. Substituting the carboxylic acid with a carboxamide group, for example, has been shown to reduce the inhibitory effect on phosphoinositide production in some studies, indicating the functional importance of the acid moiety for certain biological effects. biologists.com The development of amide derivatives of VPA has been a strategy to improve potency and reduce toxicity. nih.govresearchgate.net These modifications highlight the central role of the carboxylic acid function in mediating the biological activity of this class of compounds. acs.orgbiologists.com
Correlation of Molecular Features with Observed Effects in Animal Models
A significant finding from non-clinical studies is the strong, quantitative correlation between specific molecular features of this compound analogues and their observed anticonvulsant effects in animal models. nih.gov The potency, measured by either the ED₅₀ or the brain concentration at the ED₅₀ dose, is highly correlated with molecular volume and lipophilicity. nih.govresearchgate.net
This relationship is statistically significant, with correlation coefficients (r) greater than 0.85. nih.gov This strong correlation suggests that as the volume and lipophilicity of the analogue increase, so does its anticonvulsant potency. Conversely, potency did not correlate well with molecular shape parameters, which, as previously mentioned, argues against the involvement of a highly specific receptor binding site and supports a mechanism based on membrane interaction. nih.gov This contrasts with other SAR findings for VPA, where features like a branched structure are deemed essential for activity. nih.gov
Table 2: Correlation of Physicochemical Properties with Anticonvulsant Potency
| Physicochemical Parameter | Correlation with Potency (r value) | Implication | Reference |
|---|---|---|---|
| Molecular Volume | > 0.85 | Potency increases with molecular size. | nih.gov |
| Lipophilicity | > 0.85 | Potency increases with higher lipophilicity. | nih.gov |
| Shape Parameters | Low / Not significant | A specific receptor site is unlikely. | nih.gov |
Advanced Preclinical Modeling and Translational Research Methodologies (Non-Human Focused)
To further elucidate the biological activity and therapeutic potential of compounds like this compound, advanced non-human preclinical models are essential. These methodologies aim to improve the translation of preclinical findings to potential clinical applications. frontiersin.org
Modern preclinical research for CNS drug candidates increasingly utilizes a range of sophisticated models beyond traditional behavioral tests. medicilon.com This includes the development of genetically engineered animal models that can replicate specific aspects of human diseases. biomolther.orgmdpi.com For instance, techniques like CRISPR/Cas9 can be used to engineer specific genetic modifications in animal models to probe drug-target interactions. biomolther.org
Translational research often employs in vivo imaging and electrophysiology (EEG) to obtain objective, quantitative biomarkers of drug effects on the CNS. criver.comsynapcell.com Quantitative EEG (qEEG), for example, can provide direct insights into brain function and connectivity, helping to characterize a drug's pharmacodynamic profile and mechanism of action at a systems level. synapcell.com Such approaches allow for a more detailed characterization of a compound's effects on neuronal circuits, which is particularly relevant for drugs believed to act on the plasma membrane rather than a single target. frontiersin.org The use of diverse animal species, from rodents to larger animals, can also be important, as the advantages and disadvantages of these models differ depending on the specific research question. nih.gov These advanced, non-human focused models are critical for de-risking drug candidates and building a comprehensive understanding of their biological activity before any potential human trials. criver.com
Development of In Vitro-In Vivo Correlation Models (Animal to Animal or In Vitro to Animal)
The development of in vitro-in vivo correlation (IVIVC) models represents a critical step in modern pharmaceutical science, aiming to create a predictive mathematical relationship between a drug's in vitro properties and its subsequent in vivo performance. nih.govresearchgate.net For analogues of this compound, establishing such models would be instrumental in streamlining formulation development, ensuring product quality, and potentially reducing the reliance on extensive animal testing for certain formulation changes. nih.govarvojournals.org An IVIVC is defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, typically the rate and extent of drug dissolution, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed. nih.gov
The primary goal is to establish a Level A correlation, which is the highest level of correlation. nih.gov This represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, which can allow for the prediction of the entire in vivo time course from in vitro data. nih.govfarmaciajournal.com While specific IVIVC studies for this compound are not extensively detailed in published literature, the established methodologies provide a clear framework for how such a correlation would be developed.
The process generally involves developing multiple formulations of the active pharmaceutical ingredient with varying release rates (e.g., fast, medium, and slow). farmaciajournal.comresearchgate.net These formulations would be tested both in vitro to determine their dissolution profiles and in vivo in a relevant animal model to determine the resulting pharmacokinetic profiles. creativebiolabs.net The in vivo absorption is then calculated from the plasma concentration data, and a mathematical model, often visualized using a Levy plot, is constructed to correlate the percentage of drug dissolved in vitro with the percentage of drug absorbed in vivo. arvojournals.orgfarmaciajournal.com
For a compound like this compound, which has been noted for its high lipophilicity, this property would be a key consideration in the development of an IVIVC model, as it significantly influences membrane permeability and absorption characteristics. nih.govnih.gov The correlation's success would depend on whether the in vitro release method can adequately simulate the rate-limiting step for absorption in vivo. nih.govnih.gov
| Correlation Level | Description | Utility in Drug Development |
|---|---|---|
| Level A | A point-to-point relationship between the in vitro dissolution curve and the in vivo absorption curve. It is the highest level of correlation. | Allows for the justification of biowaivers, can serve as a surrogate for in vivo bioequivalence studies, and can support manufacturing and formulation changes. nih.gov |
| Level B | Utilizes statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo dissolution time. | Not useful for regulatory purposes as it does not reflect the actual in vivo plasma level curve. nih.gov |
| Level C | A single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC or Cmax. | Primarily useful as a guide in formulation development or for quality control, but not for biowaivers. farmaciajournal.com |
Biomarker Identification for Non-Clinical Efficacy and Mechanistic Investigations in Animal Studies
Biomarkers are essential tools in non-clinical research, providing objective measures of a biological state or the effect of a therapeutic intervention. nih.govmdpi.com In the context of this compound and its analogues, early non-clinical efficacy studies focused on direct, observable endpoints, such as the prevention of seizures in a subcutaneous pentylenetetrazole (PTZ)-induced seizure model in mice. nih.govmdpi.com While effective for initial screening, this approach does not provide deeper insights into the compound's mechanism of action or subtle biological effects. The identification of specific molecular biomarkers is therefore a crucial next step for advancing mechanistic understanding and refining efficacy assessments in animal studies. nih.gov
Modern biomarker discovery efforts frequently employ multi-omics platforms, which allow for a broad and unbiased survey of molecular changes in response to a drug. nih.gov For a CNS-active compound like this compound, these approaches could be applied to animal models of epilepsy to identify candidate biomarkers of efficacy. For instance, given that the anticonvulsant potency of this compound has been correlated with lipophilicity and a potential role for the plasma membrane in its effect, lipidomics and metabolomics studies of neural tissue or serum from treated animals could be particularly revealing. nih.govnih.gov Such studies might identify specific changes in fatty acids, membrane lipids, or related metabolites that correlate with the compound's anticonvulsant activity.
Furthermore, proteomics and transcriptomics can identify changes in protein and gene expression that underpin the therapeutic effect. In other CNS disorders studied in animal models, proteins such as neurofilament light chain (NFL) and glial fibrillary acidic protein (GFAP) have emerged as key biomarkers of neurodegeneration and glial activity, respectively. nih.govmdpi.com Investigating whether this compound modulates the levels of these or other CNS-specific proteins could provide valuable mechanistic information and establish translational markers for future studies. nih.gov The use of such biomarkers can help to extrapolate efficacious doses from animals to humans and expedite regulatory approval processes under specific pathways like the FDA's Animal Rule. nih.gov
| Discovery Platform | Potential Application | Types of Biomarkers Identified | Example Reference |
|---|---|---|---|
| Metabolomics/Lipidomics | Analysis of serum or brain tissue from animal models (e.g., PTZ-treated mice) to identify metabolic changes associated with anticonvulsant efficacy. | Small molecule metabolites, fatty acids, amino acids, lipids. Could provide insight into the proposed membrane-mediated mechanism. | nih.govnih.gov |
| Proteomics | Quantification of protein expression changes in the brain following treatment to uncover mechanistic pathways. | Enzymes, structural proteins (e.g., NFL), signaling proteins, receptors. | nih.govnih.gov |
| Transcriptomics | Analysis of gene expression (mRNA, microRNA) to identify genetic pathways modulated by the compound. | Changes in mRNA levels for genes involved in neurotransmission, ion channel function, or inflammatory pathways. | nih.govplos.org |
| Targeted Immunoassays | Measurement of specific, pre-defined proteins known to be involved in CNS pathology or drug response. | Cytokines (e.g., IL-10), known neural markers (e.g., GFAP, S100B). | nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclooctylideneacetic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves [1] cyclo-addition reactions or esterification under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis.
- Catalysts like p-toluenesulfonic acid for esterification.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Characterization via H/C NMR to confirm cyclooctylidene and acetic acid moieties .
Q. How should researchers safely handle this compound during experimental procedures?
- Methodological Answer : Follow these protocols:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for volatile steps .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen, away from oxidizers .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Look for signals at δ 1.2–2.1 ppm (cyclooctylidene protons) and δ 170–175 ppm (carboxylic acid carbon) .
- IR : A strong absorption band near 1700 cm (C=O stretch) and broad O-H stretch (~2500–3500 cm) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 168.2 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and intermediates.
- Validate with kinetic isotope effects (KIEs) or stereochemical analysis of products.
- Compare computed NMR/IR spectra with experimental data to confirm mechanistic pathways .
Q. What strategies can resolve contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer :
- Conduct meta-analysis of published data, accounting for variables like solvent polarity and measurement techniques (e.g., DSC vs. solution calorimetry).
- Replicate disputed experiments with standardized protocols (e.g., IUPAC guidelines) .
- Use cluster analysis to identify outlier datasets influenced by impurities or calibration errors .
Q. In studying the acid's stability under varying pH, what experimental controls and kinetic models are essential?
- Methodological Answer :
- Controls : Include buffer solutions (pH 2–12) and inert atmospheres (N) to isolate pH effects.
- Monitoring : Use HPLC or UV-Vis to track degradation products over time.
- Kinetic Modeling : Apply pseudo-first-order or Arrhenius equations to derive rate constants and activation energy .
Q. How should researchers design experiments to assess this compound's interactions with biological macromolecules?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Pair with molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites.
- Validate via competitive assays (e.g., fluorescence quenching with known ligands) .
Methodological Notes
- Data Analysis : For clustered or nested data (e.g., repeated measurements), employ mixed-effects models to account for intra-study variability .
- Literature Synthesis : Systematically categorize findings using tools like PRISMA flowcharts and collaborate with statisticians for robust meta-analyses .
- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
